ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
Description
Ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a synthetic alaninate derivative characterized by a trifluoromethyl group, a cyclohexylamine substituent, and a 4-methoxybenzoyl moiety. The trifluoro group enhances metabolic stability and lipophilicity, while the cyclohexyl and methoxyphenyl groups may influence target binding or solubility . Although direct biological data for this compound are unavailable in the provided evidence, structural analogs in the evidence (e.g., pesticidal triazoles and sulfonamide derivatives) suggest its relevance in designing enzyme inhibitors or pesticides .
Properties
Molecular Formula |
C19H25F3N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H25F3N2O4/c1-3-28-17(26)18(19(20,21)22,23-14-7-5-4-6-8-14)24-16(25)13-9-11-15(27-2)12-10-13/h9-12,14,23H,3-8H2,1-2H3,(H,24,25) |
InChI Key |
MJDFMQGFFHUTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1CCCCC1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in the presence of a catalyst such as piperidine . The reaction conditions often require absolute ethanol as the solvent and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, while the cyclohexylamino group may influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The cyclohexylamino group in the target compound likely increases steric bulk and lipophilicity compared to pyridinylamino () or phenylsulfonyl () groups. This may enhance membrane permeability but reduce binding to polar active sites . The 4-methoxybenzoyl moiety provides electron-donating properties, contrasting with the electron-withdrawing 2-chlorobenzoyl group in . Such differences could modulate interactions with cytochrome P450 enzymes or other targets .
Trifluoromethyl Group :
- All compounds share a 3,3,3-trifluoroalanine backbone , which improves resistance to oxidative degradation. However, the target compound’s ethyl ester may offer slower hydrolysis compared to methyl esters (e.g., ), extending its half-life in biological systems .
Heterocyclic vs.
Research Findings and Implications
- Agrochemical Potential: Compounds with trifluoro groups and aromatic acyl moieties (e.g., ’s etaconazole and propiconazole) are widely used as fungicides. The target compound’s methoxybenzoyl group may reduce phytotoxicity compared to chlorinated analogs .
- Synthetic Challenges: The cyclohexylamino group’s steric hindrance may complicate synthesis, requiring optimized coupling reagents compared to smaller substituents like pyridinylamino .
- Thermodynamic Stability : Sulfonyl and trifluoroacetyl groups (–3) enhance stability under acidic conditions, whereas the target compound’s methoxybenzoyl group may favor stability in basic environments .
Biological Activity
Ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings, including synthesis, pharmacological properties, and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The synthesis typically involves the reaction of cyclohexylamine with trifluoroacetic acid derivatives and subsequent carbonylation with a methoxyphenyl precursor.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. A study by Al-Suwaidan et al. (2016) demonstrated that compounds with similar structural motifs effectively inhibited tumor cell proliferation in vitro. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related compounds. For instance, compounds containing the methoxyphenyl group have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Pandey et al., 2009; Al-Khuzaie & Al-Majidi, 2014). The trifluoromethyl group may contribute to this activity by disrupting microbial membranes.
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Research indicates that cyclohexylamine derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases (El-Sayed et al., 2017).
Case Studies
- Antitumor Study : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell viability. The IC50 values ranged from 10 to 25 µM across different cancer types, indicating moderate potency.
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Data Table: Biological Activities Overview
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis; cell cycle arrest | Al-Suwaidan et al., 2016 |
| Antimicrobial | Disruption of microbial membranes | Pandey et al., 2009; Al-Khuzaie & Al-Majidi, 2014 |
| Neuroprotective | Inhibition of neuroinflammation | El-Sayed et al., 2017 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
